

Kinetic Profiling and Reactivity of N-Methoxypropanamide: A Comparative Guide

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Compound of Interest

Compound Name: *N-Methoxypropanamide*

Cat. No.: *B1319905*

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Executive Summary: The "Twisted" Amide Anomaly

N-Methoxypropanamide (NMPA) represents a unique class of hydroxamic acid derivatives that occupies a distinct "Goldilocks" zone in acyl transfer reactivity. Unlike standard primary amides (e.g., propanamide), which are kinetically inert due to strong

resonance, NMPA exhibits enhanced electrophilicity. This is driven by the

-effect and the electron-withdrawing methoxy group, which destabilizes the amide resonance and induces a degree of pyramidalization at the nitrogen atom.

This guide provides a kinetic benchmarking of NMPA against its structural analogs. We analyze its hydrolytic stability, mechanistic pathways, and suitability as a reactive intermediate in drug design, supported by rigorous experimental protocols.

Chemical Identity & Structural Alternatives[1][2]

To understand the kinetics of NMPA, we must contextualize it against the standard amide (Propanamide) and the synthetic workhorse, the Weinreb Amide (N-methoxy-N-methylpropanamide).



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Comparative Kinetic Analysis

The following data summarizes the pseudo-first-order rate constants (

) for alkaline hydrolysis under standard conditions (

, pH 12.0).

Table 1: Relative Hydrolysis Rates ()

Note: Values are normalized relative to Propanamide (

).



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Interpretation of Data

The kinetic data reveals a critical "Switching Mechanism" for **N-Methoxypropanamide**:

- Neutral/Mildly Basic pH: NMPA hydrolyzes significantly faster than propanamide. The -OMe group reduces the double-bond character of the C-N bond, making the carbonyl carbon more susceptible to attack.
- High pH (>12): Unlike the Weinreb amide, NMPA possesses an acidic proton (). At high pH, this deprotonates to form the imidate anion (). This anionic species is electron-rich and repels the attacking hydroxide ion, causing the rate of hydrolysis to decrease or plateau. This is a classic "Ionization-Inhibition" profile.

Mechanistic Pathway Visualization

The hydrolysis of NMPA is complex due to the competition between nucleophilic attack and deprotonation. The following diagram illustrates the bifurcation in the pathway.



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Figure 1: Bifurcated kinetic pathway of **N-Methoxypropanamide** hydrolysis. Note the "Anion Sink" (Red) which inhibits reaction velocity at high alkalinity.

Experimental Protocol: Self-Validating Kinetic Assay

To replicate these findings or screen derivatives, use this standardized UV-Vis Spectrophotometric assay. This protocol is designed to be self-validating by monitoring isosbestic points.

Materials

- Analyte: **N-Methoxypropanamide** (10 mM stock in Acetonitrile).
- Buffer: Carbonate/Bicarbonate (pH 10.0) and NaOH (0.1 M, pH 13.0).
- Instrument: UV-Vis Spectrophotometer with thermostated cell holder ().

Step-by-Step Methodology

- Baseline Determination (The "Zero" Check):
 - Scan the UV spectrum (200–400 nm) of the buffer alone.
 - Scan the pure analyte in buffer immediately upon mixing to establish absorbance (). Identify (typically ~210-220 nm for the amide bond).
- Reaction Initiation:
 - Add 30 of analyte stock to 2.97 mL of pre-warmed buffer in a quartz cuvette.
 - Invert 3 times (do not vortex vigorously to avoid bubbles).
 - Critical Step: Start data acquisition within 5 seconds.
- Data Acquisition:

- Monitor Absorbance at

every 10 seconds for 30 minutes.
- Validation Check: If the reaction is clean (A

B), overlaying the spectra must reveal isosbestic points (wavelengths where absorbance remains constant). Lack of isosbestic points indicates side reactions or intermediate accumulation.
- Kinetic Calculation:
 - Plot

vs. Time (

).
 - The slope of the linear regression line

.
 - Calculate Second-Order Rate Constant:

.

Troubleshooting & Causality

- Non-Linear Plot: If the

plot curves, the reaction is not pseudo-first-order. Ensure

.
- No Reaction at pH 13: You have likely deprotonated the amide completely. Lower the pH to 10.0 to observe the neutral hydrolysis pathway.

References

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Sources

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